Benzyl 5-iodopentyl ether
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Overview
Description
Benzyl 5-iodopentyl ether, also known as 5-iodopentyl benzyl ether, is an organic compound with the molecular formula C12H17IO. It is a benzene derivative where a 5-iodopentyl group is attached to the benzene ring through an oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 5-iodopentyl ether can be synthesized through a multi-step process involving the reaction of benzyl alcohol with 1,5-diiodopentane. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-iodopentyl ether undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as fluorine or chlorine, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various halogenated derivatives, alcohols, and other functionalized benzene compounds .
Scientific Research Applications
Benzyl 5-iodopentyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 5-iodopentyl ether involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable framework, while the pentyl chain offers flexibility and potential for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- (((5-Fluoropentyl)oxy)methyl)benzene
- (((5-Chloropentyl)oxy)methyl)benzene
- (((5-Bromopentyl)oxy)methyl)benzene
Uniqueness
Benzyl 5-iodopentyl ether is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its fluorine, chlorine, and bromine analogs. The iodine atom’s larger size and higher polarizability make it a valuable compound for specific applications in synthesis and research .
Properties
Molecular Formula |
C12H17IO |
---|---|
Molecular Weight |
304.17 g/mol |
IUPAC Name |
5-iodopentoxymethylbenzene |
InChI |
InChI=1S/C12H17IO/c13-9-5-2-6-10-14-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
ILPCYNORQDMEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCI |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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